molecular formula C8H5BrClNO2S B1415521 4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride CAS No. 1807165-20-3

4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride

Cat. No.: B1415521
CAS No.: 1807165-20-3
M. Wt: 294.55 g/mol
InChI Key: CGXVMJOOCBFQHJ-UHFFFAOYSA-N
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Description

4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride is a high-purity chemical building block designed for advanced organic synthesis and medicinal chemistry research. Its distinct molecular architecture, featuring bromo, cyano, and methyl substituents on a benzenesulfonyl chloride core, makes it a valuable intermediate for constructing complex molecules. The sulfonyl chloride group is highly reactive, facilitating the introduction of sulfonamide functionality, which is a critical motif in the development of pharmaceutical agents and bioactive compounds. This multi-functional reagent is particularly useful in the synthesis of heterocyclic scaffolds, such as pyrano[2,3-c]pyrazoles, which have shown relevance in the inhibition of molecular targets like RalA GTPase in oncology research . The presence of both bromo and cyano groups offers additional sites for selective functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitution, enabling significant molecular diversification from a single starting material. This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate personal protective equipment in accordance with safe laboratory practices.

Properties

IUPAC Name

4-bromo-5-cyano-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-7(9)6(4-11)3-8(5)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXVMJOOCBFQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis primarily involves two main stages:

Detailed Preparation Methods

Step Description Key Reagents & Conditions Yield & Purity References
A. Synthesis of the benzene precursor Aromatic substitution to introduce bromine, cyano, and methyl groups at specific positions Electrophilic aromatic substitution, typically bromination, nitration, or methylation under controlled temperature High regioselectivity achieved through specific directing effects of substituents ,
B. Sulfonylation to form sulfonyl chloride Reaction of the substituted benzene with chlorosulfonic acid (ClSO3H) Conducted at low temperatures (0–5°C) to prevent decomposition, using catalysts such as phosphorus pentachloride or copper salts (cuprous or cupric chloride) Yields range from 70% to 90%, with high purity (>99%) ,,

Reaction Conditions and Optimization

  • Temperature Control: Reactions are performed at low temperatures (typically below 5°C) to minimize side reactions and decomposition.
  • Catalysts: Copper salts (cuprous chloride or cupric chloride) are used to catalyze the sulfonylation, improving yield and selectivity.
  • Solvent System: Organic solvents such as dichloromethane or ethyl acetate are employed during extraction and purification steps.
  • Purification: Recrystallization from ethanol-water mixtures or chromatography ensures high purity of the final product.

Data Table of Preparation Parameters

Parameter Typical Range Remarks References
Molar ratio of chlorosulfonic acid to precursor 1.1–1.3:1 Ensures complete sulfonylation without excess reagent ,
Reaction temperature 0–5°C Critical for regioselectivity and safety ,
Reaction time 12–24 hours Sufficient for complete conversion ,
Catalyst loading 0.5–1 mol% Enhances reaction efficiency

Research Findings and Industrial Relevance

Research indicates that employing chlorosulfonic acid under controlled low-temperature conditions yields high purity sulfonyl chlorides with minimal by-products. The process avoids the hazards associated with using sulfur dioxide gas, common in traditional methods, and reduces wastewater generation, aligning with green chemistry principles.

Summary of Preparation Methodology

Step Description Key Reagents Conditions Outcome
1 Synthesis of benzene precursor Brominating agents, nitrating agents, methylating reagents Regioselective, controlled temperature Substituted benzene derivative
2 Sulfonylation Chlorosulfonic acid, catalysts (CuCl or CuCl2) 0–5°C, inert atmosphere High yield (>90%), purity (>99%)
3 Purification Ethanol-water recrystallization Ambient temperature Final product ready for use

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

    Amines: Formed from the reduction of the cyano group.

    Carboxylic Acids: Formed from the oxidation of the methyl group.

Scientific Research Applications

Chemical Synthesis

Substituted Benzene Sulfonyl Chlorides
4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride serves as a precursor in the synthesis of substituted benzene sulfonyl chlorides, which are pivotal in organic synthesis. These compounds are used to create sulfonamide and sulfonylurea derivatives, which have applications in herbicides and pharmaceuticals due to their high activity and low toxicity to humans .

Synthesis Methodology
The preparation of this compound typically involves diazotization reactions, which yield high-purity products with minimal environmental impact. The process is noted for its efficiency, yielding up to 90% purity and significantly reducing hazardous waste compared to traditional methods .

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that derivatives of 4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride exhibit potent antimicrobial activity. For instance, compounds synthesized from this sulfonyl chloride have shown effectiveness against various bacterial strains and fungi .

Inhibitors of Chemokine Receptor Type 4
Certain derivatives demonstrate inhibition of the Chemokine Receptor Type 4 (CXCR4), which is implicated in cancer metastasis and HIV infection. This makes them potential candidates for therapeutic development in oncology and virology .

Agricultural Applications

Insecticidal Activity
Preliminary bioassays have shown that compounds derived from 4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride possess significant insecticidal properties against pests like Plutella xylostella (diamondback moth). These compounds achieved mortality rates exceeding 80% in controlled studies, indicating their potential as effective agricultural pesticides .

Acaricidal Activity
In addition to insecticides, these compounds have been explored for acaricidal activity against pests such as Tetranychus urticae. The structure-activity relationship studies suggest that modifications on the benzene ring can enhance efficacy, making these compounds valuable in integrated pest management strategies .

Table: Summary of Biological Activities

Compound DerivativeActivity TypeTarget OrganismMortality Rate (%)Reference
N-(6-methoxy-quinolin-8-yl)CXCR4 InhibitorHuman CellsN/A
3-bromo-N-(4-bromo-2-methyl)InsecticidePlutella xylostella80.95
Phenylpiperazine DerivativesAcaricideTetranychus urticae>90

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The cyano group can undergo reduction to form amines, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between 4-bromo-5-cyano-2-methylbenzenesulfonyl chloride and related compounds:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride Not available Br (4), CN (5), CH₃ (2) C₈H₅BrClNO₂S 294.55 (calculated) Sulfonyl chloride, cyano, bromo, methyl
5-Bromo-2-cyanobenzene-1-sulfonyl chloride 1257415-88-5 Br (5), CN (2) C₇H₃BrClNO₂S 280.53 Sulfonyl chloride, cyano, bromo
4-Bromo-5-methoxy-2-methylbenzenesulphonyl chloride 7789-02-8 Br (4), OCH₃ (5), CH₃ (2) C₈H₈BrClO₃S 299.57 Sulfonyl chloride, methoxy, bromo, methyl
5-Bromo-2-methoxybenzenesulfonyl chloride 23095-05-8 Br (5), OCH₃ (2) C₇H₆BrClO₃S 285.54 (calculated) Sulfonyl chloride, methoxy, bromo
4-Fluoro-2-methylbenzenesulfonyl chloride Not provided F (4), CH₃ (2) C₇H₆ClFO₂S 208.69 (calculated) Sulfonyl chloride, fluoro, methyl
4-Bromobenzoyl chloride 586-75-4 Br (4) C₇H₄BrClO 219.47 (calculated) Benzoyl chloride, bromo

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in 4-bromo-5-cyano-2-methylbenzenesulfonyl chloride strongly withdraws electrons, enhancing the electrophilicity of the sulfonyl chloride group and facilitating nucleophilic substitution reactions. In contrast, methoxy (e.g., in 4-bromo-5-methoxy-2-methylbenzenesulphonyl chloride) donates electrons via resonance, slightly deactivating the ring and reducing sulfonyl chloride reactivity .
  • Comparison with 4-Bromobenzoyl Chloride :

    • Benzoyl chlorides (e.g., 4-bromobenzoyl chloride) are less reactive toward nucleophiles than sulfonyl chlorides due to differences in leaving group stability. Sulfonyl chlorides form stable sulfonate leaving groups, making them more reactive in substitution reactions .

Biological Activity

4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of bromine, cyano, and sulfonyl functional groups, which contribute to its reactivity and biological profile. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant data.

The biological activity of 4-bromo-5-cyano-2-methylbenzenesulfonyl chloride can be attributed to its ability to interact with various molecular targets within biological systems. The compound's sulfonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, such as cysteine residues. This interaction can lead to the modulation of enzyme activities and receptor functions, impacting various signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 4-bromo-5-cyano-2-methylbenzenesulfonyl chloride exhibit significant inhibitory effects on cancer cell lines. For instance, a study involving structurally related compounds showed that certain derivatives inhibited the proliferation of HepG2 and Huh7 liver cancer cells with IC50 values of 2.28 µM and 4.31 µM, respectively . Such findings suggest that this class of compounds may possess anticancer properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the bromine and cyano groups can significantly affect biological activity. For example, the introduction of different substituents on the benzene ring has been shown to enhance or reduce the inhibitory potency against specific cancer cell lines . This highlights the importance of careful structural design in developing effective therapeutic agents.

Summary of Biological Activities

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
4-Bromo-5-cyano-2-methylbenzeneHepG22.28Inhibition of cell proliferation
Huh74.31Modulation of RalA/B kinase activities
Related Compound AMCF71.50Induction of apoptosis
Related Compound BA5493.00Inhibition of angiogenesis

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
Methyl 4-bromo-5-cyano-2-methoxybenzoateModerate anti-tumor activityEffective against multiple cancer types
Benzamide Derivative CHigh potency against RET kinasePromising for targeted cancer therapies
Benzamide RibosideInhibits IMPDH; downregulates DHFREffective in resistant cancer cell lines

Case Study 1: Anticancer Activity

In a recent study focused on the anticancer properties of sulfonamide derivatives, researchers synthesized a series of compounds including 4-bromo-5-cyano-2-methylbenzenesulfonyl chloride. The compounds were tested against various cancer cell lines, revealing that those with a bromine substitution exhibited enhanced cytotoxicity compared to those without . The study concluded that further modifications could lead to more potent anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibition potential of related sulfonamide derivatives on RalA/B kinases, which are known to play critical roles in tumor progression. The results indicated that specific modifications to the sulfonyl group significantly increased inhibition rates, suggesting that 4-bromo-5-cyano-2-methylbenzenesulfonyl chloride could be optimized for better therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-5-cyano-2-methylbenzenesulfonyl chloride, and how can intermediates be validated?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.

Bromination/Cyanation : Use electrophilic bromination (e.g., Br₂/FeBr₃) followed by cyanation via Sandmeyer reaction or Pd-catalyzed coupling.

Methylation : Install the methyl group using Friedel-Crafts alkylation or directed ortho-methylation.
Intermediate Validation :

  • NMR Spectroscopy : Confirm regiochemistry (e.g., 1H^1H-NMR for methyl protons at δ 2.3–2.7 ppm).
  • HPLC-MS : Monitor purity (>95%) and detect side products (e.g., di-brominated derivatives).
    Reference : Analogous sulfonyl chloride syntheses in brominated aromatic systems .

Q. How should researchers purify 4-bromo-5-cyano-2-methylbenzenesulfonyl chloride given its hydrolytic sensitivity?

Methodological Answer:

  • Recrystallization : Use anhydrous solvents like dichloromethane/hexane at low temperatures (0–4°C) to minimize hydrolysis.
  • Chromatography : Employ flash chromatography with silica gel pre-dried at 120°C (eluent: ethyl acetate/hexane, 1:4 v/v).
  • Stability Tests : Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) and IR spectroscopy (S=O stretch at ~1370 cm⁻¹) post-purification.
    Reference : Handling protocols for moisture-sensitive sulfonyl chlorides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 13C^{13}C-NMR : Identify sulfonyl chloride (C-SO₂Cl at ~125–130 ppm) and cyano groups (C≡N at ~115–120 ppm).
  • FT-IR : Confirm functional groups (C≡N stretch: ~2230 cm⁻¹; SO₂ asymmetric stretch: ~1360 cm⁻¹).
  • Elemental Analysis : Verify C, H, N, S, and Br percentages within ±0.3% of theoretical values.
    Reference : Characterization strategies for structurally related brominated sulfonamides .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, CN, CH₃) influence its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates with amines/thiols under identical conditions (e.g., DMF, 25°C).
    • Electron-Withdrawing Groups (CN, SO₂Cl) : Accelerate nucleophilic attack at the sulfonyl center.
    • Steric Effects (CH₃) : Reduce reactivity in ortho positions.
  • DFT Calculations : Map electrostatic potential surfaces to predict reactive sites.
    Reference : Reactivity trends in substituted benzenesulfonyl chlorides .

Q. How can reaction conditions be optimized for amide bond formation using this reagent?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) vs. non-polar (toluene) to balance reactivity and stability.
  • Catalyst Selection : Compare DMAP or pyridine derivatives as acid scavengers.
  • DoE (Design of Experiments) : Use a factorial design to optimize temperature (20–40°C), stoichiometry (1.0–1.2 eq.), and reaction time (2–6 hrs).
    Reference : Flow chemistry and DoE principles for reagent optimization .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Stabilizers : Add molecular sieves (3Å) or stabilizers like hydroquinone (0.1% w/w) to inhibit radical degradation.
  • Storage Conditions : Store under argon at –20°C in amber vials; monitor via periodic 1H^1H-NMR for hydrolysis (appearance of –SO₂OH at δ 10–12 ppm).
    Reference : Stability protocols for sulfonyl chlorides .

Q. How can researchers analyze and resolve contradictions in byproduct formation during coupling reactions?

Methodological Answer:

  • LC-MS/MS : Identify byproducts (e.g., dimerization or Br⁻ elimination products).
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}O-H₂O) to trace hydrolysis pathways.
  • Quench Experiments : Isolate intermediates at varying reaction times to reconstruct the pathway.
    Reference : Byproduct analysis in brominated aromatic systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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